{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol
Description
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) ring substituted with a propan-2-yl group at the 4-position and a hydroxymethylphenyl group at the 2-position. The oxazoline moiety is a five-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.
Properties
CAS No. |
63285-64-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12-8-16-13(14-12)11-6-4-3-5-10(11)7-15/h3-6,9,12,15H,7-8H2,1-2H3 |
InChI Key |
IUVVFXZUHSBRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Hydroxy Amide Intermediate
The precursor, N-(1-isopropyl-2-hydroxyethyl)-2-(hydroxymethyl)benzamide, is synthesized through coupling 2-(hydroxymethyl)benzoic acid with 1-isopropyl-2-aminoethanol. Activation of the carboxylic acid using ethyl chloroformate (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation.
Reaction Conditions
Cyclization to Oxazoline
Treatment of the β-hydroxy amide with polyphosphoric acid (PPA) at 120°C induces dehydration, forming the oxazoline ring. This method mirrors the cyclization of benzothiazole derivatives reported in similar systems.
Optimization Parameters
- Catalyst : Polyphosphoric acid (5.0 equiv)
- Temperature : 120°C, 4 hours
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane
Grignard Addition to Oxazoline Ketone Intermediates
Introducing the propan-2-yl group via Grignard reagents offers a modular approach. This method involves synthesizing an oxazoline ketone intermediate, followed by nucleophilic addition.
Preparation of Oxazoline Ketone
The ketone intermediate, 2-(2-(hydroxymethyl)phenyl)-4-oxo-4,5-dihydrooxazole, is synthesized via oxidation of a secondary alcohol using pyridinium chlorochromate (PCC).
Oxidation Conditions
- Reagent : PCC (1.5 equiv)
- Solvent : Dichloromethane
- Time : 6 hours
Isopropyl Group Introduction
Isopropyl magnesium bromide (2.0 equiv) in tetrahydrofuran (THF) reacts with the ketone at −78°C, yielding the tertiary alcohol. Subsequent dehydration with concentrated sulfuric acid forms the propan-2-yl-substituted oxazoline.
Key Steps
- Grignard Addition : −78°C, 2 hours, THF
- Acid-Catalyzed Dehydration : H₂SO₄, 80°C, 1 hour
Alternative Methods: Reductive Amination and Nucleophilic Substitution
Reductive Amination Pathway
Condensation of 2-(hydroxymethyl)benzaldehyde with 1-isopropyl-2-aminoethanol forms a Schiff base, which is reduced using sodium borohydride (NaBH₄) to yield the β-hydroxy amide precursor. Cyclization follows as in Section 1.2.
Reduction Conditions
- Reducing Agent : NaBH₄ (3.0 equiv)
- Solvent : Methanol
- Time : 12 hours
Nucleophilic Substitution on Oxazoline Halides
A brominated oxazoline intermediate undergoes substitution with sodium isopropoxide. While less common due to steric hindrance, this method provides an alternative route under high-temperature conditions.
Substitution Parameters
- Substrate : 4-Bromo-2-(2-(hydroxymethyl)phenyl)-4,5-dihydrooxazole
- Nucleophile : Sodium isopropoxide (2.0 equiv)
- Solvent : Dimethyl sulfoxide (DMSO), 100°C, 24 hours
Characterization and Analytical Data
The compound’s structural integrity is confirmed through spectroscopic and crystallographic methods.
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction (SCXRD) confirms the oxazoline ring geometry and substituent orientations. The propan-2-yl group adopts a chair-like conformation, minimizing steric strain.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Molecular Data and Substituent Effects
Key Observations:
Substituent Effects on Reactivity: The presence of a hydroxymethyl group in the target compound enhances polarity and solubility compared to non-hydroxylated analogues like 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole . Steric Bulk: The biphenyl derivative ([2’-(4,4-dimethyl-oxazoline)biphenyl-4-yl]methanol) exhibits increased steric hindrance, which may influence binding affinity in drug-target interactions . Electron-Donating Groups: Methyl and propan-2-yl substituents on the oxazoline ring modulate electron density, affecting ring stability and reactivity in nucleophilic substitutions .
Synthetic Efficiency: The target compound’s analogues demonstrate high synthetic yields. For example, [2’-(4,4-dimethyl-oxazoline)biphenyl-4-yl]methanol is obtained in 95% yield via sodium borohydride reduction, highlighting the efficiency of oxazoline-based synthetic routes .
Crystallographic and Conformational Insights :
Key Observations:
- Pharmaceutical Utility : The target compound and its biphenyl analogue are critical intermediates in synthesizing antihypertensive drugs, underscoring their medicinal chemistry relevance .
- Reactivity : Tosylate-containing derivatives (e.g., the compound in Table 1) are more reactive in substitution reactions due to the excellent leaving-group ability of the tosylate moiety .
Biological Activity
The compound {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol (CAS Number: 12355575) has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO2, with a molecular weight of 219.29 g/mol. Its structural characteristics include a phenolic hydroxymethyl group and an oxazole ring that may contribute to its biological effects.
Antioxidant Activity
Several studies have investigated the antioxidant properties of compounds with similar structures. The DPPH radical scavenging assay is commonly used to evaluate antioxidant capacity. In comparative studies, derivatives of oxazole have shown significant radical scavenging abilities:
The introduction of the oxazole moiety is believed to enhance the electron-donating ability of the compound, thereby increasing its antioxidant potential.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, showing varying degrees of inhibition. The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
The biological activity of this compound may be attributed to several mechanisms:
- Radical Scavenging : The hydroxymethyl group can donate electrons to free radicals, neutralizing their harmful effects.
- Metal Ion Chelation : The oxazole ring may facilitate chelation of metal ions, further reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that derivatives may inhibit certain enzymes involved in oxidative stress pathways.
Case Studies
A recent study focused on the synthesis and evaluation of various oxazole derivatives for their biological activities. Among these derivatives, those structurally similar to this compound demonstrated promising results in both antioxidant and antimicrobial assays .
Q & A
Q. What synthetic strategies are employed to prepare {2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol?
A two-step approach is common:
- Suzuki-Miyaura coupling between a brominated oxazoline precursor and a boronic acid derivative (e.g., 4-formylphenylboronic acid) to introduce the aryl group.
- Reduction of the resulting aldehyde intermediate using NaBH₄ or similar agents to yield the primary alcohol. Optimization of reaction conditions (e.g., Pd catalyst, temperature) is critical for yields >80% .
Q. How is the structure of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry. SHELX software (SHELXL/SHELXS) is widely used for refinement, especially for oxazoline-containing systems .
- NMR spectroscopy: Key signals include the oxazoline ring protons (δ 3.8–4.5 ppm for CH₂ groups) and the benzylic alcohol (δ 4.6–5.0 ppm). ¹³C NMR confirms the oxazoline C=N (δ 160–170 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography (silica gel, hexane/EtOAc gradient) separates intermediates.
- Recrystallization from ethanol or methanol yields high-purity crystals, as demonstrated in oxazoline derivative syntheses .
Advanced Research Questions
Q. How does stereochemistry at the oxazoline ring influence reactivity or binding properties?
The (4S)-propan-2-yl substituent in the oxazoline ring induces chirality, affecting ligand-metal interactions in catalysis. For example, substituents on the oxazoline ring (e.g., methyl, nitro) alter electron density and steric effects, modulating catalytic activity in oxidorhenium(V) complexes . Computational modeling (e.g., DFT) can predict stereoelectronic impacts .
Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NMR splitting)?
- Diastereomer formation: Check for racemization during synthesis using chiral HPLC or polarimetry.
- Paramagnetic impurities: Filter samples through Chelex resin to remove metal ions causing peak broadening.
- Dynamic effects: Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange .
Q. What computational methods predict the compound’s spectroscopic properties?
- Density Functional Theory (DFT): Calculates NMR chemical shifts (e.g., B3LYP/6-311++G(d,p)) and vibrational frequencies (IR). Compare with experimental data to validate structures .
- Molecular docking: Predicts binding affinities for biological targets (e.g., biofilm inhibitors) using software like AutoDock .
Q. How is the oxazoline ring’s stability assessed under acidic/basic conditions?
Q. What role does this compound play in catalytic systems?
As a ligand precursor, it forms complexes with transition metals (e.g., Re, Pd). For example, oxazoline-phenol ligands enhance catalytic activity in epoxidation and perchlorate reduction by tuning metal coordination geometry .
Q. How are crystalline polymorphs or solvates characterized?
- SCXRD: Identifies solvate formation (e.g., ethanol solvate in ).
- Thermogravimetric analysis (TGA): Quantifies solvent loss upon heating.
- Powder XRD: Differentiates polymorphs by unique diffraction patterns .
Q. What strategies mitigate low yields in large-scale syntheses?
- Microwave-assisted synthesis: Reduces reaction time for Suzuki coupling (e.g., 30 min vs. 12 h).
- Flow chemistry: Improves mixing and heat transfer for exothermic steps (e.g., NaBH₄ reduction).
- Catalyst recycling: Use immobilized Pd catalysts (e.g., Pd/C) to minimize metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
